molecular formula C6H12ClNO B6260603 rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride CAS No. 1807939-27-0

rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride

Cat. No.: B6260603
CAS No.: 1807939-27-0
M. Wt: 149.62 g/mol
InChI Key: RPSQCPWZNRRTFQ-KGZKBUQUSA-N
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Description

rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its azabicycloheptane core, which imparts distinct chemical and biological properties.

Scientific Research Applications

rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by hydrochloride salt formation. The reaction conditions often require specific temperatures and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride involves its interaction with specific molecular targets. The azabicycloheptane core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride
  • rac-(1R,6S)-bicyclo[4.1.0]heptan-2-amine hydrochloride
  • rac-(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol

Uniqueness

rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of the azabicycloheptane core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

CAS No.

1807939-27-0

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-5(6)1-2-7-4-6;/h5,7-8H,1-4H2;1H/t5-,6-;/m1./s1

InChI Key

RPSQCPWZNRRTFQ-KGZKBUQUSA-N

Isomeric SMILES

C1CNC[C@]2([C@H]1C2)O.Cl

Canonical SMILES

C1CNCC2(C1C2)O.Cl

Purity

95

Origin of Product

United States

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